Cas no 1327253-01-9 (phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate)

Phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core functionalized with a phenyl carbamate group and an N-substituted cyclopropane carboxamide moiety. The presence of the 4-fluorophenyl and cyclopropyl groups enhances its steric and electronic properties, making it a potential intermediate in medicinal chemistry for drug discovery. Its structural complexity allows for selective interactions with biological targets, particularly in CNS and receptor modulation research. The compound's stability and well-defined reactivity profile facilitate further derivatization, supporting its utility in the development of novel pharmacophores. Suitable for controlled synthetic applications, it offers researchers a versatile building block for exploratory studies.
phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate structure
1327253-01-9 structure
商品名:phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate
CAS番号:1327253-01-9
MF:C23H25FN2O3
メガワット:396.454609632492
CID:6492705
PubChem ID:49754908

phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate
    • 1327253-01-9
    • AKOS024531783
    • phenyl 4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxylate
    • phenyl 4-[[[1-(4-fluorophenyl)cyclopropanecarbonyl]amino]methyl]piperidine-1-carboxylate
    • phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate
    • F6089-8312
    • VU0531814-1
    • インチ: 1S/C23H25FN2O3/c24-19-8-6-18(7-9-19)23(12-13-23)21(27)25-16-17-10-14-26(15-11-17)22(28)29-20-4-2-1-3-5-20/h1-9,17H,10-16H2,(H,25,27)
    • InChIKey: YSCFRIICWNLCPA-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1(C(NCC2CCN(C(=O)OC3C=CC=CC=3)CC2)=O)CC1

計算された属性

  • せいみつぶんしりょう: 396.18492083g/mol
  • どういたいしつりょう: 396.18492083g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 573
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 58.6Ų

phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6089-8312-4mg
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate
1327253-01-9
4mg
$66.0 2023-09-09
Life Chemicals
F6089-8312-10μmol
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate
1327253-01-9
10μmol
$69.0 2023-09-09
Life Chemicals
F6089-8312-2μmol
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate
1327253-01-9
2μmol
$57.0 2023-09-09
Life Chemicals
F6089-8312-20mg
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate
1327253-01-9
20mg
$99.0 2023-09-09
Life Chemicals
F6089-8312-5μmol
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate
1327253-01-9
5μmol
$63.0 2023-09-09
Life Chemicals
F6089-8312-15mg
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate
1327253-01-9
15mg
$89.0 2023-09-09
Life Chemicals
F6089-8312-20μmol
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate
1327253-01-9
20μmol
$79.0 2023-09-09
Life Chemicals
F6089-8312-5mg
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate
1327253-01-9
5mg
$69.0 2023-09-09
Life Chemicals
F6089-8312-10mg
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate
1327253-01-9
10mg
$79.0 2023-09-09
Life Chemicals
F6089-8312-40mg
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate
1327253-01-9
40mg
$140.0 2023-09-09

phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate 関連文献

phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylateに関する追加情報

Phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate: A Comprehensive Overview

Phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate (CAS No. 1327253-01-9) is a complex organic compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its piperidine ring and substituted cyclopropane group, exhibits intriguing chemical properties that make it a valuable subject for research and development.

The molecular structure of phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate is defined by several key functional groups. The piperidine ring, a six-membered saturated ring with one nitrogen atom, serves as the central framework of the molecule. Attached to this ring is a formamido group, which introduces hydrogen bonding capabilities and enhances the compound's solubility in polar solvents. Additionally, the presence of a cyclopropyl group substituted with a fluorophenyl moiety adds rigidity to the molecule and may influence its pharmacokinetic properties.

Recent studies have highlighted the potential of phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate in drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. This application is particularly promising in the development of targeted therapies for chronic diseases such as cancer and cardiovascular disorders.

In addition to its pharmaceutical applications, phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate has shown potential in materials science. Its unique structural features make it an ideal candidate for use in polymer synthesis, where it can serve as a building block for creating advanced materials with tailored mechanical and thermal properties. Recent advancements in polymer chemistry have demonstrated the compound's ability to enhance the mechanical strength of biodegradable polymers, making it a valuable addition to sustainable material development.

The synthesis of phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the piperidine ring through cyclization reactions and the subsequent attachment of functional groups via nucleophilic substitution or coupling reactions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in achieving high yields and purity levels.

From an environmental standpoint, phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carbox

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